molecular formula C8H12O4 B074598 Cyclohexane-1,1-dicarboxylic acid CAS No. 1127-08-8

Cyclohexane-1,1-dicarboxylic acid

Cat. No. B074598
CAS RN: 1127-08-8
M. Wt: 172.18 g/mol
InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-dicarboxylic acid is a chemical compound with the empirical formula C8H12O4 . It has a molecular weight of 172.18 . The IUPAC Standard InChI is InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12) .


Molecular Structure Analysis

The molecular structure of Cyclohexane-1,1-dicarboxylic acid consists of a cyclohexane ring with two carboxylic acid groups attached to the same carbon .


Physical And Chemical Properties Analysis

Cyclohexane-1,1-dicarboxylic acid is a solid with a melting point of 175-179 °C . It has an assay of 97% .

Scientific Research Applications

Mechanism of Action

Target of Action

Cyclohexane-1,1-dicarboxylic acid is a complex molecule that interacts with various targets in the body. It’s known that similar dicarboxylic acids can interact with various enzymes and receptors in the body, influencing metabolic pathways .

Mode of Action

It’s known that dicarboxylic acids can undergo various reactions such as saponification and decarboxylation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Cyclohexane-1,1-dicarboxylic acid can potentially affect various biochemical pathways. For instance, it can participate in reactions involving enzymes like cytochrome P450 monooxygenase, alcohol dehydrogenase, and glucose dehydrogenase . These enzymes play crucial roles in various metabolic pathways, including the metabolism of xenobiotics and the breakdown of glucose.

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

It’s known that similar compounds can have various effects, such as influencing hormone levels and affecting the number of oocytes in the ovaries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyclohexane-1,1-dicarboxylic acid. For instance, the compound was introduced as a non-phthalate plasticizer due to its favorable toxicological profile . Potential health effects from exposure to this compound remain largely unknown .

Safety and Hazards

Cyclohexane-1,1-dicarboxylic acid is classified as acutely toxic if swallowed, and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

cyclohexane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQADNCHXSEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150139
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-1,1-dicarboxylic acid

CAS RN

1127-08-8
Record name Cyclohexane-1,1-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-CYCLOHEXANEDICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANE-1,1-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 3
Cyclohexane-1,1-dicarboxylic acid

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